molecular formula C9H10O3S B12949638 Methanol, 1-[(3-ethenylphenyl)sulfonyl]-

Methanol, 1-[(3-ethenylphenyl)sulfonyl]-

Cat. No.: B12949638
M. Wt: 198.24 g/mol
InChI Key: DVJZYYMWQLXTBQ-UHFFFAOYSA-N
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Description

Methanol, 1-[(3-ethenylphenyl)sulfonyl]- (IUPAC name: 1-[(3-vinylphenyl)sulfonyl]methanol) is a sulfone derivative characterized by a sulfonyl group (-SO₂-) attached to a 3-ethenylphenyl moiety and a methanol (-CH₂OH) substituent. Sulfones are widely studied for their biological activities, including antimicrobial and antiproliferative effects, and are often intermediates in organic synthesis .

Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

(3-ethenylphenyl)sulfonylmethanol

InChI

InChI=1S/C9H10O3S/c1-2-8-4-3-5-9(6-8)13(11,12)7-10/h2-6,10H,1,7H2

InChI Key

DVJZYYMWQLXTBQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=CC=C1)S(=O)(=O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanol, 1-[(3-ethenylphenyl)sulfonyl]- typically involves the reaction of methanol with a sulfonyl chloride derivative under basic conditions. The process may include the use of mild oxidants such as iodosobenzene (PhIO) or 1-hydroxy-1,2-benziodoxol-3-(1H)-one (BI-OH) to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound often involve catalytic processes that enable efficient and scalable synthesis. For example, the use of metal and photocatalytic methods for the functionalization of C–S bonds in sulfones has been explored to enhance the production efficiency .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Methanol, 1-[(3-ethenylphenyl)sulfonyl]- involves its ability to participate in nucleophilic substitution and oxidation reactions. The compound can form sulfonylium cation intermediates, which facilitate various chemical transformations . These intermediates interact with molecular targets and pathways, leading to the formation of desired products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Sulfonyl Derivatives

1-[(4-Substitutedphenyl)sulfonyl]piperazine ()
  • Structure : Features a sulfonyl group attached to a para-substituted phenyl ring and a piperazine moiety.
  • Key Differences: Unlike the target compound, these derivatives lack the 3-ethenylphenyl group and methanol substituent. Instead, they incorporate piperazine, a nitrogen-containing heterocycle.
  • Synthesis: Purified via methanol crystallization, indicating methanol’s role in solubility for sulfonyl intermediates .
  • Reactivity : The para-substituents (e.g., electron-withdrawing groups) influence reactivity in subsequent reactions, such as bromoacetylation .
Methyl 1-[(4-Bromophenyl)sulfonyl]cyclopentane-1-carboxylate ()
  • Structure : Contains a 4-bromophenylsulfonyl group, a cyclopentane ring, and a methyl ester.
  • Key Differences: The bromine atom (electron-withdrawing) contrasts with the ethenyl group (electron-donating) in the target compound. The ester group (-COOCH₃) differs chemically from methanol’s hydroxyl (-CH₂OH).
  • Physical Properties: Log P (octanol/water partition coefficient) data suggest moderate lipophilicity, which may vary significantly for the target due to its substituents .
1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one ()
  • Structure : A sulfonyl ketone with a 3-methoxyphenyl group.
  • Key Differences: The methoxy (-OCH₃) substituent alters electronic effects compared to the ethenyl group. Ketone functionality (-CO-) contrasts with methanol’s hydroxyl.

Data Table: Comparative Analysis of Sulfonyl Derivatives

Compound Name Substituents Key Functional Groups Notable Properties/Applications Reference
Methanol, 1-[(3-ethenylphenyl)sulfonyl]- 3-Ethenylphenyl, -CH₂OH Sulfonyl, hydroxyl (Inferred) Potential bioactivity N/A
1-[(4-Bromophenyl)sulfonyl]cyclopentane-carboxylate 4-Bromophenyl, methyl ester Sulfonyl, ester Log P: Moderate lipophilicity
1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethanone 3-Methoxyphenyl, ketone Sulfonyl, ketone Antiviral, antimicrobial activities
1-[(4-Chlorophenyl)sulfonyl]piperidin-3-carbohydrazide 4-Chlorophenyl, carbohydrazide Sulfonyl, hydrazide Antiproliferative intermediate

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